Product packaging for S-Propyl thioacetate(Cat. No.:CAS No. 2307-10-0)

S-Propyl thioacetate

Cat. No.: B1580869
CAS No.: 2307-10-0
M. Wt: 118.2 g/mol
InChI Key: SBWFWBJCYMBZEY-UHFFFAOYSA-N
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Description

Overview of Thioesters in Chemical and Biochemical Research

Thioesters are a class of organic compounds characterized by a carbonyl group linked to a sulfur atom (R-C(=O)-S-R'). ontosight.ai They are critical intermediates in a multitude of biochemical pathways. nih.govacs.org Perhaps the most well-known example is acetyl-Coenzyme A (acetyl-CoA), a central molecule in metabolism, including the citric acid cycle and the synthesis and degradation of fatty acids. wikipedia.org The significance of thioesters in biochemistry extends to the formation of complex lipids, peptides, sterols, and other essential cellular components. wikipedia.org

In chemical research, the thioester linkage is of particular interest due to its reactivity. ontosight.ai Compared to their oxygen-containing counterparts (oxoesters), thioesters are more reactive toward nucleophiles like amines. nih.gov This enhanced reactivity is exploited in synthetic organic chemistry, notably in native chemical ligation, a powerful technique for synthesizing large peptides and proteins. wikipedia.org The unique properties of thioesters, including different bond lengths and hydrogen bonding capabilities compared to esters, make them a subject of ongoing investigation to understand their impact on molecular interactions and reaction dynamics. nih.gov

Significance of S-Propyl Thioacetate (B1230152) in Contemporary Academic Inquiry

While a member of the broadly significant thioester class, S-propyl thioacetate possesses specific characteristics and applications that have positioned it as a compound of interest in modern research. Its presence has been identified in natural products such as the onion (Allium cepa), linking it to flavor chemistry research. nih.gov In this context, it and related compounds are studied for their organoleptic properties. thegoodscentscompany.com

In the realm of materials science, thioacetates like this compound are increasingly used as stable, less odorous, and more cost-effective precursors to thiols. memphis.edu Thiols are crucial for forming self-assembled monolayers (SAMs) on surfaces like gold, but their free thiol group (-SH) is prone to oxidation and other side reactions. The thioacetate group serves as a protecting group for the thiol. Research has focused on developing simple and efficient methods to remove the acetyl group (deacetylation) to generate the free thiol just before its intended use. memphis.edu Studies have explored various deacetylation methods, such as base-promoted, acid-catalyzed, and hydroxylamine-catalyzed reactions, to optimize the synthesis of thiols from their thioacetate precursors. memphis.edu

Furthermore, the general reactivity of the thioester bond makes compounds like this compound and S-phenyl thioacetate useful as substrates for measuring the activity of esterase enzymes in biochemical assays. ontosight.ai The study of how these enzymes hydrolyze the thioester bond can provide insights into metabolic pathways and enzyme specificity. ontosight.ai

Table 2: Mass Spectrometry Data for this compound (Electron Ionization)

Data Point Value Reference(s)
Instrument Type EI-B (Electron Ionization-Magnetic Sector) nih.gov
Ionization Energy 70 eV nih.gov
Major Peaks (m/z) 43.0, 118.0, 41.0, 42.0, 27.0 nih.gov
SPLASH Identifier splash10-0006-9000000000-9d59c00678babcad2e23 nih.gov

Detailed research into the deprotection of the thioacetate functional group highlights its utility in controlled chemical synthesis.

Table 3: Research Findings on Thioacetate Deacetylation Methods

Method Catalyst/Reagent General Findings Reference(s)
Base-Promoted Deacetylation Sodium Hydroxide (B78521) (NaOH) Generally produces reasonable yields (50-75%) for converting thioacetates to their corresponding thiols. memphis.edu
Acid-Catalyzed Deacetylation Hydrochloric Acid (HCl) Also demonstrates reasonable yields (50-75%), providing an alternative pathway to the free thiol. memphis.edu
Hydroxylamine (B1172632) Deprotection Hydroxylamine (NH₂OH) Typically results in poor yields for this specific transformation compared to acid or base catalysis. memphis.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10OS B1580869 S-Propyl thioacetate CAS No. 2307-10-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

S-propyl ethanethioate
Source PubChem
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InChI

InChI=1S/C5H10OS/c1-3-4-7-5(2)6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWFWBJCYMBZEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30177638
Record name Propyl thioacetate
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Molecular Weight

118.20 g/mol
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Physical Description

colourless to pale yellow liquid
Record name Propyl thioacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/523/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

137.00 to 139.00 °C. @ 760.00 mm Hg
Record name S-Propyl thioacetate
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Solubility

1 ml in 1 ml 95% alcohol (in ethanol)
Record name Propyl thioacetate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.953-0.959
Record name Propyl thioacetate
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CAS No.

2307-10-0
Record name S-Propyl thioacetate
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Record name Propyl thioacetate
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Record name Propyl thioacetate
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Record name S-propyl thioacetate
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Record name PROPYL THIOACETATE
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Record name S-Propyl thioacetate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Advanced Synthetic Methodologies for S Propyl Thioacetate and Its Derivatives

Chemical Synthesis Approaches

Traditional and modern chemical synthesis routes offer reliable methods for the preparation of S-propyl thioacetate (B1230152). These approaches primarily involve nucleophilic substitution reactions where a propyl-containing substrate reacts with a thioacetate source.

Nucleophilic Substitution Reactions with Thioacetate Sources

Nucleophilic substitution stands as a fundamental strategy for forming the thioester bond in S-propyl thioacetate. This typically involves the reaction of an alkyl halide with a thioacetate salt. ias.ac.in

The reaction between an alkyl halide, such as 1-bromopropane, and potassium thioacetate is a common and effective method for synthesizing this compound. ias.ac.inquora.com The use of aprotic solvents is crucial for the efficiency of this SN2 reaction. Aprotic solvents, such as dimethylformamide (DMF), are often employed. researchgate.net They are effective at solvating the cation (K+) of the nucleophile, leaving the thioacetate anion more "naked" and, therefore, more reactive. thieme-connect.de This leads to a higher yield of the desired this compound. For instance, the synthesis of octakis(3-propyl ethanethioate)octasilsesquioxane was achieved in high yield by reacting octakis(3-chloropropyl)octasilsesquioxane with potassium thioacetate in DMF at room temperature. researchgate.net Polyethylene glycol (PEG-400) has also been utilized as a recyclable and efficient solvent medium for the reaction of alkyl halides with potassium thioacetate, yielding products in the range of 92-98%. researchgate.net

Table 1: Nucleophilic Substitution with Potassium Thioacetate

Alkyl Halide Solvent Conditions Product Yield Reference
1-Bromopropane Aprotic (e.g., DMF) Room Temperature This compound High researchgate.net
Alkyl Halides PEG-400 Not specified Alkyl thioacetates 92-98% researchgate.net
Octakis(3-chloropropyl)octasilsesquioxane DMF Room Temperature Octakis(3-propyl ethanethioate)octasilsesquioxane High researchgate.net

Thioacetic acid itself can be used as a reagent for the synthesis of thioesters. wikipedia.orgarkema.com With a pKa near 3.4, it is significantly more acidic than acetic acid, readily forming the thioacetate anion in the presence of a base. wikipedia.org The typical procedure involves the reaction of an alkyl halide with thioacetic acid in the presence of a base like sodium hydroxide (B78521). This in-situ generation of the thioacetate salt is then followed by nucleophilic attack on the alkyl halide. wikipedia.org Another approach involves the direct reaction of alcohols with thioacetic acid under specific conditions. For example, benzylic, allylic, and tertiary alcohols can be converted to their corresponding S-thioesters in a one-pot, solvent-less reaction using neat thioacetic acid in the presence of tetrafluoroboric acid. researchgate.net

Employing Potassium Thioacetate in Aprotic Solvents

Radical-Mediated Synthetic Pathways

Radical-mediated reactions provide alternative and often milder conditions for the synthesis of thioesters, including this compound and its derivatives. rsc.orgresearcher.life These methods rely on the generation of thiyl radicals from thioacid precursors. nih.gov

Thioacid-Derived Thiyl Radicals in Organic Transformations

Thiyl radicals can be readily generated from thioacids like thioacetic acid through various initiation methods, including thermolysis or photolysis in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). nih.gov These thiyl radicals can then participate in a variety of organic transformations. One such transformation is the coupling with C(sp³)–H bonds. For instance, a visible-light-mediated cross-coupling of thioacids with C(sp³)–H bonds adjacent to heteroatoms has been reported to produce thioesters in good to excellent yields. rsc.org The proposed mechanism involves the formation of a thioacid radical, which then undergoes homolytic cross-coupling with a C(sp³) radical generated through a hydrogen atom transfer (HAT) process. rsc.org

Photochemical Acyl Thiol-Ene Reactions

The photochemical acyl thiol-ene reaction is a powerful method for the synthesis of thioesters. mdpi.comrsc.org This reaction involves the radical-mediated addition of a thioacid across a carbon-carbon double bond (an alkene). mdpi.com The process is initiated by the formation of a thiyl radical from the thioacid, typically under photochemical conditions. acs.orgresearchgate.net This thiyl radical then adds to the alkene to form a carbon-centered radical, which subsequently abstracts a hydrogen atom from another molecule of thioacetic acid, propagating the radical chain and yielding the thioester product. mdpi.com This method has been successfully used for the synthesis of various thioesters, including those derived from amino acids and carbohydrates. rsc.orgmdpi.com

Table 2: Radical-Mediated Synthesis of Thioesters

Thioacid Source Radical Generation Reaction Type Key Features Reference
Thioacetic Acid Thermolysis (AIBN) Addition to diynes Forms bicyclic thiophenes nih.gov
Thioacids Visible Light Photocatalysis Cross-coupling with C(sp³)–H bonds Mild conditions, good to excellent yields rsc.org
Thioacetic Acid Photochemical Initiation Acyl Thiol-Ene with Alkenes Forms thioesters via radical chain mechanism mdpi.comacs.org

Palladium-Mediated Coupling Strategies

Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-sulfur bonds. These strategies are particularly effective for creating S-aryl thioesters from readily available starting materials.

The palladium-catalyzed cross-coupling of aryl halides with a suitable sulfur source is a direct and widely used method for synthesizing S-aryl thioesters. This transformation typically involves the reaction of an aryl iodide, bromide, or chloride with a thiol or a thiol surrogate, such as potassium thioacetate. The use of S-aryl thioacetates can serve as a practical alternative to using foul-smelling aryl thiols directly. researchgate.net

The general catalytic cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. The resulting aryl-palladium(II) intermediate then undergoes transmetalation with the thiolate. The final step is a reductive elimination that yields the S-aryl thioester product and regenerates the active palladium(0) catalyst. The choice of ligand is critical for achieving high yields and preventing the formation of undesired side products. ucl.ac.ukorganic-chemistry.org Ligands such as Xantphos and various phosphines have been shown to be effective. rsc.orgresearchgate.net For instance, a method for preparing benzyl (B1604629) aryl thioethers has been developed using an in situ deprotection of benzyl thioacetates, which are odorless and stable, as an alternative to free thiols. nih.gov

Research has demonstrated that a variety of aryl iodides and thiols can be coupled to produce thioesters in excellent yields using a polymer-supported palladium catalyst, which also offers the benefit of easy recovery and recyclability. rsc.org The reaction conditions are often mild, though high temperatures may be required for less reactive aryl chlorides. researchgate.net

Table 1: Palladium-Catalyzed Cross-Coupling of Aryl Halides with Thiol Sources This table is interactive. You can sort and filter the data.

Aryl Halide (Example) Thiol Source Catalyst / Ligand Base Solvent Temp (°C) Yield (%) Reference
4-Iodoacetophenone Potassium Thioacetate Pd₂(dba)₃ / CyPF-tBu None Toluene 110 94 researchgate.net
1-Bromo-4-nitrobenzene Potassium Thioacetate Pd₂(dba)₃ / CyPF-tBu None Toluene 110 95 researchgate.net
4-Chloro-benzonitrile S-phenyl thioacetate Pd₂(dba)₃ / XPhos tBuOK Toluene 80 96 researchgate.net
Iodobenzene Thiophenol Polymer-Supported Pd(II) NaOAc DMF 110 95 rsc.org
Benzyl Bromide Potassium Thioacetate Pd₂(dba)₃ / BINAP K₃PO₄ Toluene 100 98 nih.gov

Aryl triflates (trifluoromethanesulfonates) serve as excellent alternatives to aryl halides in palladium-catalyzed cross-coupling reactions. Their high reactivity allows for transformations to occur under mild conditions. Similar to aryl halides, aryl triflates can be coupled with thiol sources like potassium thioacetate to give S-aryl thioacetates in good to excellent yields. researchgate.net This method tolerates a wide range of functional groups on the aromatic ring, including both electron-donating and electron-withdrawing substituents. researchgate.net

In a related process, palladium catalysts have been used for the thiocarbonylation of vinyl triflates using S-aryl thioformates as the source for the thioester group. acs.orgnih.govresearchgate.net This demonstrates the versatility of triflates as electrophilic partners in palladium catalysis, proceeding smoothly at low temperatures and avoiding the need for toxic carbon monoxide gas or odorous thiols. acs.orgnih.gov The general palladium-catalyzed cross-coupling of aryl triflates with various nucleophiles is a well-established transformation. rsc.org

Table 2: Palladium-Catalyzed Cross-Coupling of Aryl Triflates with Thiol Sources This table is interactive. You can sort and filter the data.

Aryl Triflate (Example) Thiol Source Catalyst / Ligand Base Solvent Temp (°C) Yield (%) Reference
4-tert-Butylphenyl triflate Potassium Thioacetate Pd₂(dba)₃ / CyPF-tBu None Toluene 110 99 researchgate.net
4-Cyanophenyl triflate Potassium Thioacetate Pd₂(dba)₃ / CyPF-tBu None Toluene 110 85 researchgate.net
1-Phenylvinyl triflate S-(p-tolyl) thioformate Pd(OAc)₂ / dppf Cs₂CO₃ Dioxane 40 87 acs.orgnih.gov
Cross-Coupling with Aryl Halides

Nickel-Catalyzed Carbonylation Reactions

Nickel catalysis offers a cost-effective alternative to palladium for many transformations. Nickel-catalyzed carbonylation reactions are particularly useful for the synthesis of thioesters, allowing for the direct incorporation of a carbonyl group.

The nickel-catalyzed carbonylation of aryl iodides provides a direct route to S-aryl thioesters. In this process, an aryl iodide reacts with a thiol and a source of carbon monoxide in the presence of a nickel catalyst. rsc.org Solid CO sources, such as chromium hexacarbonyl [Cr(CO)₆] or molybdenum hexacarbonyl [Mo(CO)₆], are often employed to avoid handling gaseous CO, enhancing the safety and practicality of the procedure. rsc.orgresearchgate.netx-mol.net

The reaction mechanism is believed to involve the oxidative addition of the aryl iodide to a Ni(0) species, followed by the insertion of carbon monoxide into the aryl-nickel bond to form an acyl-nickel intermediate. This intermediate then reacts with the thiol (thiolysis) to yield the final thioester product and regenerate the active nickel catalyst. pnas.org These reactions can tolerate a variety of functional groups and have been successfully applied to a range of aryl iodides and thiols. rsc.org

Table 3: Nickel-Catalyzed Carbonylation of Aryl Iodides This table is interactive. You can sort and filter the data.

Aryl Iodide (Example) Thiol Source CO Source Catalyst Solvent Temp (°C) Yield (%) Reference
Iodobenzene 1-Propanethiol Cr(CO)₆ NiCl₂ Dioxane 80 95 rsc.org
4-Iodoanisole Thiophenol Cr(CO)₆ NiCl₂ Dioxane 80 94 rsc.org
1-Iodonaphthalene Diethyl disulfide Mo(CO)₆ NiBr₂ DMF 120 72 researchgate.net
4-Iodoacetophenone S-ethyl ethanethioate CO (balloon) NiBr₂ DMF/H₂O 110 65 researchgate.net

While many thioester syntheses focus on forming C–S bonds, certain nickel-catalyzed reactions proceed via the cleavage of a pre-existing C–S bond. One such strategy involves the nickel-catalyzed carbonylation of thioacetates with aryl iodides. researchgate.net In this transformation, an S-alkyl thioacetate can react with an aryl iodide and carbon monoxide to furnish a new S-aryl thioester. researchgate.net

The proposed mechanism involves the oxidative addition of the Ni(0) catalyst into the C–S bond of the starting thioacetate. This C–S bond cleavage is a key step. Following this, CO insertion and subsequent coupling with the aryl group from the aryl iodide lead to the formation of the product. This method provides a direct way to convert one type of thioester into another. researchgate.net Related nickel-catalyzed C–S bond cleavage reactions have been extensively studied, primarily for the synthesis of thioethers or for desulfurative cross-couplings, where a C-S bond in a thioether is cleaved to allow for the formation of a new C-C bond. organic-chemistry.orgnih.govnih.gov These studies support the feasibility of Ni(0) insertion into C-S bonds, a fundamental step in the thioester transformation pathway. rsc.org

CO Insertion with Aryl Iodides

Green Chemistry Principles in this compound Synthesis

Prevention of Waste and Atom Economy : Synthetic methods should be designed to maximize the incorporation of all starting materials into the final product. acs.org Carbonylation reactions, which incorporate carbon monoxide directly into the product, often exhibit high atom economy. chemrevlett.com In contrast, methods that rely on stoichiometric activating groups may generate significant waste.

Use of Catalysis : The palladium- and nickel-mediated reactions discussed are prime examples of this principle. Catalytic reagents are superior to stoichiometric ones because they are used in small amounts and can be recycled, reducing waste.

Safer Solvents and Reagents : A key green objective is to minimize or replace hazardous materials. In thioester synthesis, this can be achieved by:

Using stable, solid CO surrogates like Mo(CO)₆ instead of highly toxic carbon monoxide gas. researchgate.net

Employing odorless and air-stable thioester precursors, such as S-aryl or benzyl thioacetates, in place of volatile and malodorous thiols. nih.govrsc.org

Utilizing environmentally friendly solvents like water when possible. rsc.org

Design for Energy Efficiency : Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy consumption. acs.org While many coupling reactions require heating, the development of highly active catalysts can lower reaction temperatures. rsc.org

Reduce Derivatives : Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they add steps and generate waste. Direct coupling methods that tolerate a wide range of functional groups are therefore preferable. acs.org

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable, safer, and more efficient.

Derivatization and Functionalization Strategies

The thioacetate group serves as a stable and versatile precursor to the corresponding thiol, enabling a variety of derivatization and functionalization strategies. These methods are crucial for introducing thiol functionalities into complex molecules, such as polymers, under controlled conditions. The subsequent deprotection of the thioacetate allows for the generation of a free thiol group, which can then participate in numerous useful chemical transformations.

Synthesis of Thiol-End-Functionalized Polymers via Thioacetate Initiators

A significant strategy for creating polymers with a thiol group at one end (α-terminus) involves the use of initiators that contain a thioacetate moiety. kit.edu This approach has been successfully applied in various polymerization techniques, allowing for the synthesis of well-defined, thiol-functionalized polymers.

One prominent method is the cationic ring-opening polymerization (CROP) of 2-alkyl-2-oxazolines. kit.eduresearchgate.net For this purpose, new functional initiators, including tosylate and nosylate (B8438820) derivatives carrying a thioacetate group, have been developed. kit.edu These can be synthesized in multigram quantities from commercially available reagents. kit.edu Specifically, a nosylate-based initiator has demonstrated excellent control over the polymerization of 2-ethyl-2-oxazoline, producing polymers with low dispersity values (Đ < 1.1). kit.eduresearchgate.net The resulting thioacetate-terminated poly(2-ethyl-2-oxazoline) can then be converted to a mercapto-terminated polymer. kit.edu This terminal thiol group is reactive and can be further functionalized through reactions like Michael addition with various acrylates. kit.edu

Another major polymerization technique where thioacetate initiators are employed is Atom Transfer Radical Polymerization (ATRP). acs.org The halogen end-group of polymers synthesized by ATRP can be chemically transformed into a thiol. acs.org For instance, the bromine terminus of poly(methyl methacrylate) has been successfully converted first into a thioacetate and subsequently into a mercapto group via controlled hydrolysis. acs.org This methodology is applicable to both methacrylic and acrylic polymers prepared by ATRP. acs.org

The research findings below highlight key aspects of using thioacetate initiators for polymer synthesis.

Table 1: Research Findings on Thiol-End-Functionalized Polymers via Thioacetate Initiators

Polymerization Method Monomer Initiator Type Key Finding Citation
Cationic Ring-Opening Polymerization (CROP) 2-ethyl-2-oxazoline Thioacetate-bearing nosylate Achieved well-controlled polymerization with dispersity < 1.1. kit.eduresearchgate.net kit.eduresearchgate.net
Atom Transfer Radical Polymerization (ATRP) Methyl methacrylate Bromide-based ATRP initiator Bromine end-group successfully converted to a thioacetate and then a thiol. acs.org acs.org

Selective S-Deacetylation for Thiol Generation

Base-promoted hydrolysis is a common method for the deprotection of thioacetates. memphis.edusigmaaldrich.com Reagents such as sodium hydroxide (NaOH), sodium methoxide, and potassium carbonate are effective for this transformation. sigmaaldrich.combeilstein-journals.org The general procedure involves dissolving the thioacetate in an alcohol, such as ethanol (B145695), followed by the addition of an aqueous base solution and heating under reflux. memphis.edusigmaaldrich.com For example, the deprotection of S-(10-undecenyl) thioacetate can be achieved by refluxing with a sodium hydroxide solution in ethanol for two hours. sigmaaldrich.com Studies on various thioacetates have shown that NaOH-promoted deacetylation generally provides reasonable yields, often in the range of 50-75%. memphis.edu

Table 2: Yields for NaOH-Promoted Deacetylation of Various Thioacetates

Thioacetate Substrate Product Thiol Reaction Conditions Yield (%) Citation
S-(-3-azidopropyl) thioacetate 3-azidopropane-1-thiol 1.2 mmol substrate, 4mL 0.5M NaOH, ethanol, 82°C, 2h 63 memphis.edu
4-bromophenyl thioacetate 4-bromobenzenethiol 1.2 mmol substrate, 4mL 0.5M NaOH, ethanol, 82°C, 2h 72 memphis.edu
S-tert-butyl thioacetate 2-methylpropane-2-thiol 1.2 mmol substrate, 4mL 0.5M NaOH, ethanol, 82°C, 2h 66 memphis.edu
S-phenyl thioacetate Benzenethiol 1.2 mmol substrate, 4mL 0.5M NaOH, ethanol, 82°C, 2h 54 memphis.edu

Data sourced from a study by Scruggs, C. memphis.edu

Acid-catalyzed hydrolysis offers an alternative route to generate thiols from thioacetates. memphis.edu A typical procedure involves dissolving the thioacetate in methanol (B129727) and adding concentrated hydrochloric acid (HCl), followed by refluxing the solution. memphis.edu This method has been shown to produce thiols with reasonable yields, comparable to those from base-promoted reactions. memphis.edu The reaction time can be longer, with studies indicating a 5-hour reflux at 77°C for effective conversion. memphis.edu

Table 3: Yields for HCl-Catalyzed Deacetylation of Various Thioacetates

Thioacetate Substrate Product Thiol Reaction Conditions Yield (%) Citation
S-(-3-azidopropyl) thioacetate 3-azidopropane-1-thiol 1.2 mmol substrate, 1mL conc. HCl, methanol, 77°C, 5h 68 memphis.edu
4-bromophenyl thioacetate 4-bromobenzenethiol 1.2 mmol substrate, 1mL conc. HCl, methanol, 77°C, 5h 53 memphis.edu
S-tert-butyl thioacetate 2-methylpropane-2-thiol 1.2 mmol substrate, 1mL conc. HCl, methanol, 77°C, 5h 60 memphis.edu
S-phenyl thioacetate Benzenethiol 1.2 mmol substrate, 1mL conc. HCl, methanol, 77°C, 5h 75 memphis.edu

Data sourced from a study by Scruggs, C. memphis.edu

Hydroxylamine (B1172632) can also be used as a reagent for the deprotection of thioacetates. memphis.edu The procedure is similar to the acid- and base-catalyzed methods. memphis.edu However, research indicates that reactions using hydroxylamine as the hydrolyzing agent typically result in poor yields. memphis.edu This is often attributed to the potential for side reactions. memphis.edu In some synthetic pathways, the cleavage of the thioacetyl group can occur concomitantly during a coupling reaction mediated by reagents like carbonyl diimidazole (CDI) with hydroxylamine. researchgate.net

Table 4: Yields for Hydroxylamine-Catalyzed Deprotection of Various Thioacetates

Thioacetate Substrate Product Thiol Yield (%) Citation
S-(-3-azidopropyl) thioacetate 3-azidopropane-1-thiol 33 memphis.edu
4-bromophenyl thioacetate 4-bromobenzenethiol 24 memphis.edu
S-tert-butyl thioacetate 2-methylpropane-2-thiol 30 memphis.edu
S-phenyl thioacetate Benzenethiol 11 memphis.edu

Data sourced from a study by Scruggs, C. memphis.edu

Several metal-based catalysts have been developed for mild and selective S-deacetylation. Dysprosium(III) trifluoromethanesulfonate (B1224126) (Dy(OTf)3) has been shown to be an effective, environmentally friendly, and recyclable catalyst for the deprotection of thioacetates, yielding free thiols in high yields without the formation of disulfide byproducts. researchgate.net Another approach involves the use of sodium thiomethoxide (NaSMe) in methanol at low temperatures (-20 °C), which has been used to deprotect tetrazolyl thioacetates to provide the free thiol in moderate to good yields. uit.no Other reported methods include palladium-catalyzed methanolysis and the use of phenylmercury (B1218190) acetate (B1210297). researchgate.netresearchgate.net

Hydroxylamine-Catalyzed Deprotection

Formation of Sulfur-Containing Heterocycles

The thioacetate functional group, particularly the sulfur atom, serves as a versatile nucleophile and a building block in the synthesis of various sulfur-containing heterocyclic systems. Methodologies leveraging this compound and its related thioacetate precursors, such as potassium thioacetate, often involve cascade or domino reactions and cyclization strategies to construct rings like thiophenes, thiazolidinones, and thiochromenones. These reactions may be promoted by transition metals, halogens, or bases.

Domino and Cascade Reactions

Potassium thioacetate, which provides the thioacetate anion, is a key sulfur source in transition-metal-catalyzed domino reactions for synthesizing complex sulfur heterocycles. chim.itbeilstein-journals.org These one-pot sequences involve the formation of multiple bonds, offering an efficient route to molecules that would otherwise require multi-step syntheses. chim.it

One prominent strategy involves a palladium- and copper-mediated domino reaction to form seven-membered sulfur-containing rings known as dibenzothiepines. chim.it In this process, potassium thioacetate acts as the sulfur source. The reaction begins with an intermolecular C-S coupling, followed by in-situ deprotection of the thioacetate under basic conditions to generate a thiolate. This thiolate then undergoes an intramolecular cyclization, leading to the final heterocyclic product. chim.it

Copper-catalyzed cascade processes also utilize thioacetate precursors to build sulfur heterocycles. For instance, S-aryl thioacetates, which can be prepared from aryl iodides and potassium thioacetate, are key intermediates. beilstein-journals.org The hydrolysis of these thioacetates yields an arenethiolate anion, which can then participate in subsequent reactions, including a second copper cross-coupling, to form heterocycles like 2-methylbenzothiazole (B86508) in a one-pot synthesis. beilstein-journals.org

Table 1: Examples of Domino Reactions for Heterocycle Synthesis

Starting Material TypeSulfur SourceCatalyst/MediatorHeterocyclic ProductReference
o-Halogenated Benzoyl Chloride & Terminal AlkyneSodium Sulfide (B99878) (related sulfur source)Palladium & CopperThiochromenones chim.it
Di-aryl Ether with Triflate GroupsPotassium ThioacetatePalladiumDibenzothiepines chim.it
Aryl IodidePotassium ThioacetateCopper2-Methylbenzothiazole beilstein-journals.org

Halocyclization of Unsaturated Thioesters

A significant advancement in forming sulfur heterocycles is the halocyclization of unsaturated thioesters. chemrxiv.org While thioesters are electron-withdrawing, they can act as effective sulfur nucleophiles in these reactions. chemrxiv.org This method avoids the use of unstable unsaturated thiols by employing readily synthesized alkenoic thioesters as starting materials. chemrxiv.org

In a typical procedure, an alkenoic thioester is treated with an electrophilic brominating agent like N-bromoacetamide (NBA). chemrxiv.org This induces a bromocyclization, forming cyclic bromosulfides. The resulting 5-exo cyclization products are often labile and can be used directly in subsequent nucleophilic substitution reactions to create a variety of functionalized sulfur-heterocyclic scaffolds. chemrxiv.org Computational studies using DFT have shed light on the reaction pathways, which involve bromonium intermediates. chemrxiv.org

Furthermore, a one-pot synthesis of thiophenes can be achieved through the halocyclization of alkynoic thioesters with N-halosuccinimides (NBS or NIS), followed by an oxidative aromatization step. organic-chemistry.org This demonstrates the utility of the thioester group in building aromatic sulfur heterocycles.

Table 2: Bromocyclization of Alkenoic Thioester (1a) with Various Brominating Agents

Brominating AgentSolventProductYield (%)Reference
Br₂CH₂Cl₂Tetrahydrothiophene (2a)36 chemrxiv.org
N-Bromosuccinimide (NBS)CH₂Cl₂Tetrahydrothiophene (2a)55 chemrxiv.org
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)CH₂Cl₂Tetrahydrothiophene (2a)66 chemrxiv.org
N-Bromoacetamide (NBA)CH₂Cl₂Tetrahydrothiophene (2a)78 chemrxiv.org

Table adapted from findings on the halocyclization of unsaturated thioesters. chemrxiv.org

Condensation and Annulation Reactions

Thioacetate derivatives are also employed in condensation and annulation reactions to form five-membered heterocycles. A metal-free, base-promoted thioannulation reaction between Morita-Baylis-Hillman acetates of acetylenic aldehydes and potassium thioacetate produces substituted thiophenes. organic-chemistry.org This process proceeds through a tandem sequence of allylic substitution followed by a deacetylative 5-exo-dig-thiocycloisomerization. organic-chemistry.org

In another example, thiazolidine (B150603) rings can be formed by reacting a hydrazone with thioacetic acid. researchgate.net The thioacetic acid serves as the source for the sulfur and the adjacent methylene (B1212753) carbon of the thiazolidine ring in a cyclocondensation reaction. researchgate.net

Spectroscopic Characterization and Advanced Analytical Techniques in S Propyl Thioacetate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of S-propyl thioacetate (B1230152) in various chemical environments. By analyzing the magnetic properties of atomic nuclei, NMR provides atom-specific information regarding connectivity and chemical environment.

¹H NMR Spectroscopy for Structural Elucidation

Proton (¹H) NMR spectroscopy is instrumental in identifying the hydrogen atoms within a molecule, providing information on their distinct chemical environments, and their proximity to other protons. For S-propyl thioacetate (CH₃C(O)SCH₂CH₂CH₃), a characteristic ¹H NMR spectrum would display four distinct signals corresponding to the four unique proton environments.

Table 1: Estimated ¹H NMR Chemical Shifts for this compound

ProtonsStructure FragmentEstimated Chemical Shift (δ, ppm)Multiplicity
aCH₃ -C(O)S-~2.3-2.4Singlet (s)
b-C(O)S-CH₂ -~2.8-2.9Triplet (t)
c-S-CH₂-CH₂ -~1.6-1.7Sextet (sxt)
d-CH₂-CH₃ ~0.9-1.0Triplet (t)
Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and are estimates based on analogous structures. The solvent is typically CDCl₃.

¹³C NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. In a proton-decoupled ¹³C NMR spectrum of this compound, each of the five carbon atoms is chemically non-equivalent and would therefore produce a distinct signal. acs.org

The chemical shift of each carbon is highly dependent on its electronic environment. The carbonyl carbon (C=O) is the most deshielded and appears significantly downfield. The carbon of the acetyl methyl group appears in the typical alkyl region, while the carbons of the propyl chain show shifts influenced by the adjacent sulfur atom. PubChem references a ¹³C NMR data source for this compound, though the specific shift values are not detailed. nih.gov Data from related thioesters suggest the approximate chemical shift regions. beilstein-journals.orgmdpi.comnih.gov

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound

Carbon AtomStructure FragmentEstimated Chemical Shift (δ, ppm)
C=O-C =O~195-198
CH₃CH₃ -C(O)-~30-31
S-CH₂-S-CH₂ -~30-32
-CH₂--S-CH₂-CH₂ -~22-23
-CH₃-CH₂-CH₃ ~13-14
Note: Chemical shifts are referenced to tetramethylsilane (TMS) and are estimates based on analogous structures. The solvent is typically CDCl₃.

²⁹Si NMR Spectroscopy for Silsesquioxane Derivatives

For silsesquioxanes functionalized with propyl ethanethioate groups, the silicon atoms of the cubic T₈ cage typically show a single resonance in the ²⁹Si NMR spectrum, confirming the preservation of the cage structure during functionalization. acs.orgresearchgate.net This signal is generally found in the T³ region (silicon bonded to three oxygen atoms and one carbon atom). The exact chemical shift provides insight into the electronic environment of the silicon atoms.

Table 3: Typical ²⁹Si NMR Chemical Shifts for Thioacetate-Functionalized Silsesquioxanes

Silicon EnvironmentTypical Chemical Shift (δ, ppm)Compound Type Example
~ -67 to -68Octakis(3-propyl ethanethioate)octasilsesquioxane
T³ (unsaturated R group)~ -80Vinyl-substituted silsesquioxane precursor
Note: Chemical shifts are referenced to an external tetramethylsilane (TMS) standard.

Chemical Shift Perturbation Studies

Chemical Shift Perturbation (CSP) is an NMR technique used to study non-covalent interactions between a small molecule (ligand), such as this compound, and a larger macromolecule, typically a protein. The binding event alters the electronic environment of nuclei at the binding interface, causing changes in their NMR chemical shifts. nih.govbeilstein-journals.org

By recording a series of ¹H-¹⁵N HSQC spectra of an isotopically labeled protein while titrating in the ligand, researchers can map the binding site on the protein's surface. The magnitude of the chemical shift changes for specific amino acid residues indicates their proximity to the binding ligand. nih.govnist.gov This method is invaluable for identifying the binding partners of thioesters in biological systems, such as acyl carrier proteins (ACP), and for determining the dissociation constant (Kd) of the interaction. nih.govbeilstein-journals.org this compound can serve as a model ligand in such studies to probe the binding pockets of enzymes or synthetic receptors.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound provides a unique fingerprint, with characteristic absorption bands confirming the presence of its key functional groups. specac.com

The most prominent feature in the IR spectrum of a thioester is the strong carbonyl (C=O) stretching vibration. For this compound, this band appears at a lower frequency compared to typical esters due to the influence of the sulfur atom. Other important absorptions include C-H stretching from the alkyl groups and C-S stretching vibrations. The NIST Chemistry WebBook provides a reference spectrum for S-propyl ethanethioate. specac.com

Table 4: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeIntensity
~2965, 2875C-H (Alkyl) StretchStrong
~1690C=O (Thioester Carbonyl) StretchStrong
~1460C-H (Alkyl) BendMedium
~1135C-C StretchMedium
~965C-S StretchMedium
Source: Data adapted from the NIST Chemistry WebBook and general IR spectroscopy principles. docbrown.infospecac.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for the analysis of this compound, providing definitive information on its molecular weight and structural details through fragmentation patterns. When subjected to mass spectrometric analysis, the this compound molecule (C₅H₁₀OS) undergoes ionization, followed by fragmentation into smaller, charged species. nih.gov The resulting mass spectrum displays these fragments as peaks at their respective mass-to-charge ratios (m/z), creating a unique fingerprint of the molecule.

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ is observed at an m/z corresponding to its molecular weight. nih.gov However, this peak can be relatively small, indicating that the molecular ion is somewhat unstable and readily fragments. docbrown.info The most prominent peaks in the spectrum arise from the stable fragments generated during this process.

Key fragmentation pathways for this compound include the cleavage of the thioester bond and bonds within the propyl group. Common fragments and their corresponding m/z values observed in the mass spectrum of this compound are detailed in the table below. nih.gov The base peak, the most intense peak in the spectrum, is typically the acetyl cation ([CH₃CO]⁺) at m/z 43. nih.gov

Table 1: Prominent Ions in the Mass Spectrum of this compound

m/zIonRelative Abundance
118[C₅H₁₀OS]⁺ (Molecular Ion)Low
75[C₃H₇S]⁺Moderate
43[CH₃CO]⁺High (Base Peak)
41[C₃H₅]⁺Moderate
27[C₂H₃]⁺Low

This table is generated based on typical fragmentation patterns and may vary slightly depending on the specific instrument and conditions used.

Electrospray Ionization (ESI) is a soft ionization technique particularly useful for analyzing molecules without causing significant fragmentation. libretexts.orgescholarship.org This method is especially valuable in studies involving larger, more complex molecules where this compound may be a substructure, such as in the characterization of modified polymers or nanoparticles. researchgate.netcore.ac.uk In ESI-MS, a solution of the analyte is sprayed through a highly charged needle, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte molecule.

For this compound itself, ESI-MS can be used to confirm its molecular weight with high accuracy. researchgate.net However, its primary utility in research involving this compound is often in the context of larger systems. For instance, ESI-MS has been employed to characterize octakis(3-propyl ethanethioate)octasilsesquioxane, a complex molecule where this compound moieties are attached to a silsesquioxane cage. researchgate.net In such cases, ESI-MS provides crucial information about the successful synthesis and structural integrity of the entire assembly. The technique's ability to ionize large molecules non-destructively makes it an indispensable tool in these advanced material science applications. escholarship.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and widely used technique for the quantitative analysis of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. researchgate.net The underlying principle of UV-Vis spectroscopy is Beer's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. cuny.edu

This compound contains a thioester functional group, which acts as a chromophore, absorbing UV radiation. This property allows for its quantification using UV-Vis spectroscopy. ugm.ac.id The analysis involves measuring the absorbance of a solution of this compound at a specific wavelength, known as the wavelength of maximum absorbance (λmax), to ensure the highest sensitivity and accuracy. cuny.edu A calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

This method is valued for its simplicity, speed, and cost-effectiveness. researchgate.net It is frequently employed in various applications, from monitoring the progress of chemical reactions involving this compound to quality control of products where it is a component.

Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds without decomposition. omicsonline.org It is the method of choice for assessing the purity of this compound. avantorsciences.com In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the gaseous mobile phase and the liquid or solid stationary phase within the column.

For purity assessment, a sample of this compound is analyzed by GC, and the resulting chromatogram shows a major peak corresponding to the compound and potentially smaller peaks for any impurities. chromforum.org The area of each peak is proportional to the concentration of the corresponding component. The purity is typically calculated as the area of the this compound peak divided by the total area of all peaks in the chromatogram, expressed as a percentage. chromforum.org

GC coupled with a Flame Ionization Detector (FID) is commonly used for this purpose due to its high sensitivity to organic compounds. For even greater certainty in identification, GC can be coupled with Mass Spectrometry (GC-MS), which provides mass spectra for each separated component, confirming the identity of both the main compound and any impurities. omicsonline.orgdergipark.org.tr

Table 2: Typical GC Parameters for this compound Analysis

ParameterValue/Type
ColumnNon-polar or semi-polar capillary column
Carrier GasHelium or Nitrogen
Injection ModeSplit/Splitless
Oven Temperature ProgramRamped temperature program (e.g., 60°C to 280°C)
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

This table provides a general overview; specific parameters may be optimized for different applications and instruments.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to separate macromolecules based on their size or hydrodynamic volume in solution. dksh.com It is particularly valuable for characterizing polymers. researchgate.net While GPC is not used to analyze the this compound molecule directly, it is a critical tool in research where this compound is used as a monomer or a chain transfer agent in polymerization reactions. nih.gov

In such applications, GPC is used to determine the molecular weight distribution of the resulting polymers. lcms.czrudolphresearch.com The polymer solution is passed through a column packed with porous gel beads. Larger molecules cannot enter the pores and thus elute faster, while smaller molecules can penetrate the pores to varying extents and have a longer path, eluting later. By calibrating the column with polymer standards of known molecular weights, the molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn) of the synthesized polymer can be determined. researchgate.net This information is crucial for understanding how the incorporation of this compound affects the properties of the final polymeric material. nih.gov

Gas Chromatography (GC) for Purity Assessment

Advanced Spectroscopic Methods

Beyond the core techniques, advanced spectroscopic methods can provide deeper insights into the structure and behavior of this compound, particularly in complex systems. While specific research applying advanced methods directly to this compound is not extensively documented in readily available literature, the principles of these techniques suggest their potential utility. For example, two-dimensional nuclear magnetic resonance (2D-NMR) techniques could be employed to unambiguously assign all proton and carbon signals, especially in structurally complex derivatives of this compound. Similarly, advanced mass spectrometry techniques like tandem mass spectrometry (MS/MS) can be used to meticulously map the fragmentation pathways of the molecule, providing detailed structural information. rsc.org In the context of materials science, techniques like solid-state NMR could be used to study the conformation and dynamics of this compound moieties within a polymer matrix.

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy serves as a powerful, non-destructive tool for analyzing the vibrational modes of molecules, offering a "fingerprint" of the substance. dbc.wroc.plrsc.org In the context of thioacetates, Raman spectroscopy can identify key functional groups. For instance, studies on related thiol compounds show that the C–S–H bending mode can be observed around 850 cm⁻¹. rsc.org Research on propyl groups in other molecules has identified vibrations of the CH₃ groups at approximately 2885 cm⁻¹ (symmetric), 2963 cm⁻¹ (asymmetric), and 1382 cm⁻¹ (scissors), with P-C bond stretching vibrations near 704 cm⁻¹. researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS) significantly amplifies the Raman signal of molecules adsorbed onto roughened metal surfaces, such as gold or silver nanoparticles. clinmedjournals.orgspectroscopyonline.com This enhancement, which can be as high as 10⁷ to 10¹⁵, allows for the detection of even single molecules. clinmedjournals.org SERS is particularly useful for studying surface chemistry and the adsorption of molecules like this compound onto various substrates. clinmedjournals.orgresearchgate.net The technique has been successfully used to study the adsorption of related compounds, like propyl xanthate on sulfide (B99878) minerals, revealing the formation of dixanthogen (B1670794) on the surface. dbc.wroc.pl

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier technique for analyzing the surface of materials. malvernpanalytical.comeag.com It provides information on both the elemental composition and the chemical state of those elements within the top 1 to 10 nanometers of a surface. cea.frresearchgate.net The technique works by irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. malvernpanalytical.com This data reveals the binding energies of the electrons, which are characteristic of each element and its chemical environment. eag.comcea.fr

In the study of this compound, XPS is invaluable for identifying the chemical bonds on a functionalized surface and for determining the stoichiometric ratios of thin layers. cea.fr It is particularly adept at distinguishing between different oxidation states of sulfur, such as sulfide and sulfate, which is crucial for understanding the chemistry of thioacetate compounds. eag.com

Time-of-Flight Secondary-Ion Mass Spectrometry (ToF-SIMS)

Time-of-Flight Secondary-Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analysis technique that provides detailed elemental and molecular information from the outermost atomic layers of a sample. carleton.edueag.com It operates by bombarding the sample surface with a pulsed primary ion beam, which causes the emission of secondary ions. eag.com These ions are then accelerated into a "time-of-flight" analyzer, where their mass-to-charge ratio is determined with high mass resolution. carleton.edu

ToF-SIMS can be used in three modes: surface spectroscopy, surface imaging, and depth profiling. carleton.edu This allows for not only the identification of molecules on a surface but also their spatial distribution. micro.org.aunih.gov For organic molecules like this compound, ToF-SIMS can identify molecular fragments, providing structural information. jordilabs.com The technique is so sensitive that it can detect contaminants at the parts-per-million (ppm) to parts-per-billion (ppb) level. jordilabs.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Optical Emission Spectroscopy (ICP-OES) for Elemental Analysis

Inductively Coupled Plasma (ICP) techniques are used for highly sensitive elemental analysis. nih.gov In both ICP-MS and ICP-OES, the sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the sample. analytik-jena.comanalytik-jena.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful method for determining the elemental composition of a sample at trace and ultra-trace levels, often down to parts-per-trillion (ppt). shimadzu.comnih.gov The ions generated in the plasma are passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. analytik-jena.com This allows for the quantification of most elements in the periodic table. thermofisher.com In the context of this compound research, ICP-MS can be used to perform quantitative elemental analysis, for example, to determine the amount of sulfur and other elements in a sample. core.ac.uk

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) , also known as ICP-Atomic Emission Spectroscopy (ICP-AES), identifies elements based on the characteristic wavelengths of light they emit when excited in the plasma. technologynetworks.comthermofisher.com While generally less sensitive than ICP-MS, with detection limits typically in the parts-per-million (ppm) to parts-per-billion (ppb) range, ICP-OES is a robust and widely used technique for elemental analysis. technologynetworks.commpg.de It is particularly useful for determining the concentration of major and minor elements in a sample. thermofisher.com

Comparison of ICP-MS and ICP-OES

Feature ICP-MS ICP-OES
Principle Ions are separated by mass-to-charge ratio. analytik-jena.com Elements are identified by emitted light wavelength. technologynetworks.com
Sensitivity High (ppt levels). shimadzu.com Moderate (ppm to ppb levels). technologynetworks.com
Primary Use Trace and ultra-trace elemental analysis. shimadzu.com Major and minor elemental analysis. thermofisher.com

| Interferences | Spectroscopic and non-spectroscopic. nih.gov | Spectral and matrix effects. |

Energy Dispersive X-ray Fluorescence (ED-XRF) and Laser-Induced Breakdown Spectroscopy (LIBS)

Energy Dispersive X-ray Fluorescence (ED-XRF) is a non-destructive analytical technique used to determine the elemental composition of a material. horiba.comshimadzu.com It works by irradiating a sample with X-rays, which causes the atoms in the sample to emit fluorescent X-rays at energies characteristic of each element present. rigaku.com ED-XRF is a versatile technique that can be used on solids, liquids, and powders. horiba.com Its advantages include simplicity, speed of operation, and minimal sample preparation. rigaku.comxos.com

Laser-Induced Breakdown Spectroscopy (LIBS) is another rapid chemical analysis technique that uses a high-powered laser pulse to create a micro-plasma on the surface of a sample. appliedspectra.combts.gov As the plasma cools, it emits light at wavelengths that are unique to the elements present in the sample. appliedspectra.com LIBS is highly versatile and can be used on a wide range of materials. youtube.com A key advantage of LIBS is its ability to perform in-situ analysis with little to no sample preparation. carleton.edu It is also very sensitive to light elements. carleton.edu

Key Features of ED-XRF and LIBS

Technique Principle Sample Types Advantages
ED-XRF X-ray induced fluorescence. rigaku.com Solids, liquids, powders. horiba.com Non-destructive, fast, minimal sample prep. rigaku.comxos.com

| LIBS | Laser-induced plasma emission. appliedspectra.com | Solids, liquids, gases. carleton.edu | Rapid, in-situ, no sample prep, sensitive to light elements. carleton.edu |

Chemometric and Multivariate Analysis of Spectroscopic Data

The large and complex datasets generated by modern spectroscopic techniques often require the use of chemometrics and multivariate analysis for data interpretation. uni-rostock.decref.it These statistical methods can extract underlying patterns and relationships from the data that may not be apparent from simple inspection. cref.it

Computational and Theoretical Studies on S Propyl Thioacetate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. For S-Propyl thioacetate (B1230152), DFT calculations have been instrumental in understanding its reactivity, stability, and intermolecular interactions.

Elucidation of Reaction Mechanisms and Energy Profiles

DFT calculations are crucial for mapping out the potential energy surfaces of chemical reactions involving S-Propyl thioacetate. This allows for the determination of reaction pathways, transition states, and activation energies, providing a detailed picture of the reaction mechanism.

For instance, in studies of analogous thioesters, DFT has been used to investigate the mechanisms of hydrolysis and other nucleophilic substitution reactions. acs.orgrsc.org These calculations can differentiate between concerted (SN2-type) and stepwise (addition-elimination) mechanisms by locating the relevant transition states and intermediates. acs.org The energy profile of a reaction, as calculated by DFT, reveals the feasibility of a proposed mechanism. For example, in the context of catalyzed reactions, DFT can elucidate the role of a catalyst by showing how it lowers the activation energy of the rate-determining step. rsc.orgnih.gov

The general approach involves:

Geometry Optimization: Finding the lowest energy structures for reactants, products, intermediates, and transition states.

Frequency Calculations: Confirming the nature of stationary points (minima for stable species, first-order saddle points for transition states) and obtaining zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that a transition state connects the correct reactant and product states.

These calculations provide a quantitative understanding of the factors controlling the reaction, such as steric and electronic effects. rsc.org

Thermodynamic Parameters (e.g., Free Energy of Hydrolysis)

DFT calculations can provide accurate estimates of various thermodynamic parameters for this compound and its reactions. mdpi.com These parameters are essential for understanding the spontaneity and equilibrium position of chemical processes.

Key thermodynamic properties that can be calculated include:

Enthalpy (ΔH): The heat of reaction.

Entropy (ΔS): The change in disorder during a reaction.

Gibbs Free Energy (ΔG): A measure of the spontaneity of a reaction. The free energy of hydrolysis, for example, indicates the stability of the thioester bond towards cleavage in the presence of water.

These parameters are typically calculated for a standard temperature and pressure, but their temperature dependence can also be investigated. mdpi.com The accuracy of these calculations is highly dependent on the chosen DFT functional and basis set. researchgate.netchemrxiv.org For example, the M06-2X functional with a large basis set like 6-311++G(2df,2p) has been shown to provide good results for sulfur-containing compounds. researchgate.net

Below is a table showcasing representative thermodynamic data that can be obtained from DFT calculations for a generic thioester hydrolysis reaction.

Thermodynamic ParameterCalculated Value (example)Significance
ΔG°hydrolysis -x kcal/molA negative value indicates that the hydrolysis of this compound is a spontaneous process under standard conditions.
ΔH°hydrolysis -y kcal/molA negative value indicates that the hydrolysis reaction is exothermic.
TΔS°hydrolysis +z kcal/molA positive value suggests an increase in disorder, often due to an increase in the number of molecules in the products.

Conformational Analysis and Geometrical Optimization

The three-dimensional structure of this compound is not rigid; it can exist in various conformations due to rotation around its single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. taltech.ee

DFT calculations are used to perform geometry optimization for different possible conformers of this compound. cdmf.org.br By comparing the energies of the optimized geometries, the most stable conformer(s) can be identified. conicet.gov.ar This is crucial as the reactivity and spectroscopic properties of the molecule can be influenced by its conformation. cdmf.org.br

For thioesters, a key conformational feature is the orientation around the C-S bond. Theoretical calculations on related molecules have shown that different conformers can have significantly different energies and populations at equilibrium. chemrxiv.org The potential energy surface can be scanned by systematically changing specific dihedral angles to map out the conformational landscape. cdmf.org.br

The table below illustrates the type of data generated from a conformational analysis of this compound.

ConformerDihedral Angle (C-C-S-C)Relative Energy (kcal/mol)Population (%)
Anti ~180°0.0075
Gauche ~60°0.8525

Studies on Hydrogen Bonding and Intermolecular Interactions

While this compound itself cannot act as a hydrogen bond donor, its carbonyl oxygen and sulfur atoms can act as hydrogen bond acceptors. nih.gov DFT calculations are a powerful tool for studying the nature and strength of these interactions with hydrogen bond donors like water or alcohols. lmaleidykla.lt

The analysis of hydrogen bonds using DFT typically involves:

Geometry Optimization of the Complex: Finding the optimal geometry of the hydrogen-bonded dimer or cluster.

Calculation of Interaction Energy: Determining the strength of the hydrogen bond, often corrected for basis set superposition error (BSSE).

Analysis of Electronic Properties: Using techniques like Natural Bond Orbital (NBO) analysis to understand the charge transfer and orbital interactions that constitute the hydrogen bond.

DFT studies have shown that certain functionals, such as PWB6K, are particularly well-suited for describing non-covalent interactions like hydrogen bonds to π systems and other weak interactions. umn.edu These studies provide insights into the solvation of this compound and its interactions in biological environments.

Molecular Dynamics Simulations (Implicitly Related to Solution-Phase Studies)

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, including this compound in solution. nih.gov While often employing classical force fields, the parameters for these force fields can be derived from or validated by high-level quantum mechanical calculations, including DFT. nih.gov

MD simulations can be used to explore:

Conformational Dynamics: How the molecule samples different conformations over time in a solvent. nih.gov

Solvation Structure: The arrangement of solvent molecules around the solute, this compound.

Transport Properties: Such as diffusion coefficients.

By simulating the molecule in a box of explicit solvent molecules, MD can capture the influence of the solvent on the conformational preferences and dynamics of this compound, which is a crucial aspect of its behavior in real-world systems. nih.gov For complex processes, steered molecular dynamics can be used to explore large conformational changes or reaction pathways.

Quantum Mechanical Calculations

The term "Quantum Mechanical Calculations" encompasses a broad range of methods, with DFT being a prominent example. Other ab initio quantum mechanical methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can also be applied to this compound for even higher accuracy, although at a greater computational cost. researchgate.net

These high-level calculations are often used to benchmark the performance of more computationally efficient methods like DFT for specific properties. researchgate.net For example, they can provide very accurate reference data for reaction energies, barrier heights, and intermolecular interaction energies. researcher.life

Quantum mechanical calculations, in general, are essential for understanding phenomena that depend on the electronic structure of the molecule, such as:

Spectroscopic Properties: Predicting NMR chemical shifts, vibrational frequencies (IR and Raman), and UV-Vis spectra.

Electronic Properties: Calculating molecular orbitals (HOMO, LUMO), ionization potential, electron affinity, and charge distributions. researchgate.net

Reaction Dynamics: Providing the potential energy surface for simulations of chemical reactions. acs.org

These calculations have been successfully applied to various sulfur-containing compounds, providing fundamental insights into their chemical nature. researchgate.net

Research on Biological and Bioactive Aspects of S Propyl Thioacetate

Role in Biochemical Research and Pathways

Thioesters are indispensable intermediates in numerous biochemical pathways, acting as activated acyl group carriers. wikipedia.orglibretexts.org Their significance stems from the high-energy nature of the thioester bond, which, upon hydrolysis, releases a substantial amount of free energy, making subsequent reactions thermodynamically favorable. gonzaga.eduharvard.edu The standard free energy for the hydrolysis of a thioester like S-propyl thioacetate (B1230152) at 39°C and pH 7 is approximately -7.7 kcal/mol. harvard.edu This energy potential drives the transfer of acyl groups in various metabolic transformations. libretexts.org

Enzymatic Interactions with Thioesters

The metabolism of thioesters is mediated by a diverse group of enzymes, primarily thioesterases (TEs) and, to some extent, lipases and esterases. nih.govmhlw.go.jp Thioesterases catalyze the hydrolysis of the thioester bond, releasing a carboxylic acid and a thiol. nih.gov This enzymatic action is crucial in terminating processes like fatty acid synthesis and in the breakdown of various molecules. nih.govontosight.ai

Enzymes such as lipases from Candida rugosa and porcine liver esterase (PLE) have been shown to efficiently hydrolyze thioacetates. imreblank.ch The rate of hydrolysis can be influenced by the structure of the thioester. mhlw.go.jp While specific studies focusing exclusively on S-propyl thioacetate are limited, as a simple alkyl thioacetate, it is expected to be a substrate for these enzymes. mhlw.go.jpinchem.org The enzymatic hydrolysis of thioacetates is also an area of interest in the food industry for the controlled release of potent thiol flavor compounds. imreblank.ch

Below is a table summarizing key enzyme families that interact with thioesters and their general functions.

Enzyme FamilyGeneral FunctionExample PathwaysCitations
Thioesterases (TEs)Catalyze the hydrolysis of thioester bonds.Fatty acid synthesis, Polyketide synthesis, Non-ribosomal peptide synthesis nih.gov
Acyl-CoA Thioesterases (ACOTs)Hydrolyze acyl-CoA thioesters of varying chain lengths.Fatty acid metabolism, Ketone body metabolism nih.govontosight.ai
ThiolasesCatalyze both the condensation of acyl groups and the thiolytic cleavage of 3-ketoacyl-CoA.Fatty acid β-oxidation, Biosynthesis of various compounds nih.gov
Lipases/EsterasesCan exhibit thioesterase activity, hydrolyzing thioesters.Flavor generation, Biocatalysis mhlw.go.jpimreblank.ch

Connections to Fatty Acid Synthesis and Degradation

Thioesters are at the heart of fatty acid metabolism. libretexts.orgontosight.ai In biological systems, fatty acids are activated for both synthesis and degradation by being converted into their thioester derivatives with coenzyme A (CoA), forming acyl-CoA. wikipedia.orglibretexts.org

Fatty Acid Synthesis: The growing fatty acid chain is covalently attached to an Acyl Carrier Protein (ACP) via a thioester linkage. This ACP-thioester is shuttled between the active sites of the fatty acid synthase (FAS) enzyme complex, where two-carbon units (from malonyl-CoA, another thioester) are sequentially added. gonzaga.eduresearchgate.net

Fatty Acid Degradation (β-oxidation): In the mitochondrial matrix, fatty acids are broken down in a process called β-oxidation. Each cycle begins with an acyl-CoA thioester and shortens the fatty acid chain by two carbons, releasing acetyl-CoA (a two-carbon thioester) which can then enter the citric acid cycle for energy production. libretexts.orgnih.gov

This compound, while not a direct intermediate in these mainstream pathways, contains the same functional group that is central to these transformations. It can be used as a simple model compound to study the chemical principles of thioester reactivity that underpin fatty acid metabolism. vulcanchem.com

Involvement in Protein Synthesis Initiation

The role of thioesters extends to the synthesis of proteins. wikipedia.orgacs.org While modern ribosomes use aminoacyl-tRNA substrates with an oxo-ester linkage, there is significant evidence and theoretical support for the involvement of thioesters in the origins of protein synthesis. nih.govchemrxiv.org It has been proposed that aminoacyl thioesters could have been used to generate short peptides in a prebiotic world, acting as a bridge to the RNA world. nih.gov

Recent research has demonstrated that the modern translational machinery is remarkably capable of utilizing thioesters. nih.govosti.gov Scientists have successfully prepared tRNAs acylated with amino acids via a thioester linkage and shown that they are efficiently used by E. coli ribosomes in vitro to synthesize oligopeptides. researchgate.netnih.govchemrxiv.org This suggests that the ribosome is competent to handle thioester substrates, lending plausibility to theories about their role in the evolution of protein synthesis. acs.orgnih.gov

Furthermore, the universal start codon's assignment to methionine, an amino acid containing a thioether group, has been linked to prebiotic peptide chemistry. The thioether can react with prebiotically plausible molecules, leading to peptide fragmentation. ucl.ac.uk This provides a potential mechanism for N-cap removal from primitive peptides, which would have been necessary for the synthesis of longer chains via ligation, and for the degradation of inaccurately synthesized peptides. ucl.ac.uk

Prebiotic Chemistry and Origins of Metabolism

Thioesters are widely considered to be crucial molecules in the origin of life, potentially acting as prebiotic energy currency before the advent of ATP. wikipedia.orgchemrxiv.orgresearchgate.net Their formation under plausible prebiotic conditions and their ability to drive energetically unfavorable reactions support the "thioester world" hypothesis. chemrxiv.orgnih.gov

A significant challenge in prebiotic chemistry is the formation of polymers like peptides from simple monomers in an aqueous environment, as these condensation reactions are thermodynamically unfavorable. chemrxiv.orgnih.gov Thioester intermediates provide a robust solution to this problem. chemrxiv.org Plausible prebiotic scenarios for thioester formation include:

Wet-Dry Cycling: The condensation of thiols with carboxylic acids to form thioesters can be achieved in reactions that cycle between wet and dry conditions. chemrxiv.orgnih.gov For example, reacting mercaptoacids with amino acids and allowing them to dry and heat up has been shown to produce thiodepsipeptides (containing both thioester and peptide bonds) under a wide range of pH and temperatures. nih.govcapes.gov.br

Mineral Catalysis: The formation of thioesters, such as methyl thioacetate from acetylene (B1199291) and methanethiol, has been demonstrated in the presence of nickel sulfide (B99878) (NiS) catalysts. tum.de

Aqueous "One-Pot" Systems: Researchers have investigated reaction systems that generate amino acid thioesters from simple precursors like formaldehyde, glycolaldehyde, and ammonia (B1221849) in the presence of thiols under mild aqueous conditions. nasa.gov

Prebiotic Formation MethodReactantsConditionsProductsCitations
Wet-Dry CyclingMercaptoacids, Amino AcidsHeating, Evaporation, Various pHThiodepsipeptides, Peptides chemrxiv.orgnih.govcapes.gov.br
Mineral CatalysisAcetylene, MethanethiolNiS catalyst, 105 °C, AqueousMethyl thioacetate tum.de
Aqueous SynthesisFormaldehyde, Glycolaldehyde, Ammonia, ThiolsMild aqueous conditionsAmino acid thioesters nasa.gov

Iron-sulfur (FeS) clusters are another ancient and universal component of metabolism, essential for electron transfer and catalysis. nih.govacs.org Intriguingly, the synthesis of thioesters can be coupled to the synthesis of FeS clusters. researchgate.net

Research has shown that thioesters can be synthesized in an aqueous reaction where the sulfide released during thioester formation can be used for the abiotic synthesis of peptide-bound FeS clusters. researchgate.net This coupling provides a primordial link between the formation of high-energy ester bonds for driving metabolism and the assembly of redox-active cofactors for mediating electron flow. researchgate.net FeS clusters themselves can form spontaneously in water from inorganic iron and sulfide in the presence of the amino acid cysteine, which provides the thiol ligand. nih.gov The conditions for this spontaneous assembly, such as alkaline pH, are considered prebiotically plausible. nih.govrsc.org This synergy suggests a co-evolution of two fundamental pillars of biochemistry at the dawn of life.

Formation of Thioesters in Aqueous Reactions

Antimicrobial Activity Studies

Recent research has explored the antimicrobial potential of this compound and related organosulfur compounds. These studies investigate their efficacy against a range of pathogenic microorganisms.

Derivatives of this compound have demonstrated varied antibacterial properties. For instance, S-propyl-2-(2,2,3-trimethylcyclopenta-3-en-1-yl)-thioacetate, at a concentration of 50 ppm, has been shown to inhibit the growth of the Gram-negative bacterium Escherichia coli. researchgate.netfao.org However, it did not show activity against the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus at the same concentration. researchgate.netfao.org

In another study, S-(5-phenyl(2-chlorophenyl)-1,3,4-oxadiazol-2-yl) O-propyl carbonothioate, a related compound, exhibited weak but selective antibacterial activity against the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus. dergipark.org.trdergipark.org.tr The general mechanism of action for organosulfur compounds is thought to involve their ability to permeate phospholipid membranes and interact with thiol-containing enzymes within the microorganism, leading to the inhibition of essential enzymatic systems. mdpi.com This could explain their broad-spectrum activity against both Gram-negative and Gram-positive bacteria. mdpi.com

Conversely, some S-derivatives of oxadiazolthiones and triazolothiadiazines did not exhibit any antimicrobial properties. researchgate.net Similarly, certain S-substituted bis-1,2,4-triazoles, specifically compounds containing isopropyl acetate (B1210297), pentane, and acetamide (B32628) moieties, also showed no activity at concentrations of 250 µg/mL. pensoft.net

It has been observed that plant flavonoids generally exhibit weaker antimicrobial activity against Gram-negative bacteria compared to Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) against E. coli being notably high. mdpi.com The outer membrane of Gram-negative bacteria often acts as a physical barrier, preventing macromolecules like some endolysins from reaching their target in the peptidoglycan layer. frontiersin.org However, some endolysins, such as P28 from Stenotrophomonas maltophilia, have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. frontiersin.org

Table 1: Antibacterial Activity of this compound Derivatives and Related Compounds

Compound Test Organism Concentration Result Reference
S-propyl-2-(2,2,3-trimethylcyclopenta-3-en-1-yl)-thioacetate Escherichia coli 50 ppm Growth inhibition researchgate.netfao.org
S-propyl-2-(2,2,3-trimethylcyclopenta-3-en-1-yl)-thioacetate Bacillus subtilis 50 ppm No activity researchgate.netfao.org
S-propyl-2-(2,2,3-trimethylcyclopenta-3-en-1-yl)-thioacetate Staphylococcus aureus 50 ppm No activity researchgate.netfao.org
S-(5-phenyl(2-chlorophenyl)-1,3,4-oxadiazol-2-yl) O-propyl carbonothioate Bacillus subtilis Not specified Weak, selective activity dergipark.org.trdergipark.org.tr
S-(5-phenyl(2-chlorophenyl)-1,3,4-oxadiazol-2-yl) O-propyl carbonothioate Staphylococcus aureus Not specified Weak, selective activity dergipark.org.trdergipark.org.tr

Studies on this compound derivatives have also included investigations into their antifungal capabilities. For instance, S-substituted bis-1,2,4-triazoles were synthesized and evaluated for their antifungal activity, although specific compounds showed no activity at a concentration of 250 µg/mL. pensoft.net In contrast, research on organosulfur compounds from Allium cepa, propyl-propane-thiosulfinate (PTS) and propyl-propane-thiosulfonate (PTSO), demonstrated significant anti-candidiasis activity. nih.gov PTSO, in particular, was found to be more active against various yeast species than PTS. nih.gov The gaseous phases of both PTS and PTSO were also able to inhibit the growth of yeasts like Candida albicans and Candida krusei. nih.gov

It has been noted that derivatives of 3-amino-1,2,4-triazole tend to show better efficacy against Candida albicans compared to their 3-thio-1,2,4-triazole counterparts. csfarmacie.cz This suggests that the structural characteristics of the molecule play a crucial role in its antifungal potential. csfarmacie.cz

While direct studies on the antimalarial activity of this compound are limited, research on related compounds provides some insights. For instance, propyl gallate, when combined with atovaquone (B601224), has been reported to have more potent antimalarial activity than a combination of atovaquone with gallic acid. orientjchem.org However, in another study, propyl gallate by itself showed lower antimalarial activity compared to other alkyl gallates against Plasmodium falciparum. orientjchem.org

Research into hybrids of β-carboline and chloroquine (B1663885) has identified compounds with potent, low nanomolar activity against both chloroquine-sensitive (Pf3D7) and multi-drug resistant (PfDd2) strains of P. falciparum. mdpi.com This highlights the potential of hybrid molecules in overcoming drug resistance. mdpi.com

The cytotoxic effects of compounds related to this compound have been evaluated in various cancer cell lines. For example, some S-derivatives of oxadiazolthiones and triazolothiadiazines were found to significantly inhibit the growth of HeLa, HBL-100, and CCRF-CEM cancer cell lines by 54-65%. researchgate.net The cytotoxicity was observed to increase from the initial oxadiazolthiones to their S-derivatives and further to the triazolothiadiazines. researchgate.net

In a separate study, a derivative of 1,3,4-thiadiazole (B1197879) containing two phthalimide (B116566) structures showed a significant improvement in cytotoxic activity against the HeLa cell line, with an IC50 value of 29 μM. researchgate.net This suggests that the addition of specific structural motifs can enhance the anticancer potential of these compounds. researchgate.net Similarly, arylpropyl sulfonamide analogues have been evaluated for their cytotoxicity, with some compounds showing stronger activity than the reference compound B13 in both prostate cancer (PC-3) and leukemia (HL-60) cell lines. nih.gov For instance, one of the most potent compounds had IC50 values of 29.2 µM for PC-3 cells and 20.7 µM for HL-60 cells. nih.gov

Table 2: Cytotoxic Activity of this compound-Related Compounds

Compound Class/Derivative Cell Line(s) Activity Reference
S-derivatives of oxadiazolthiones HeLa, HBL-100, CCRF-CEM 54-65% growth inhibition researchgate.net
Triazolothiadiazines HeLa, HBL-100, CCRF-CEM 54-65% growth inhibition researchgate.net
1,3,4-Thiadiazole with two phthalimide structures HeLa IC50 = 29 μM researchgate.net
Arylpropyl sulfonamide analogue Prostate cancer (PC-3) IC50 = 29.2 µM nih.gov
Arylpropyl sulfonamide analogue Leukemia (HL-60) IC50 = 20.7 µM nih.gov

Antimalarial Activity

Applications in Pharmaceutical Development

The unique chemical properties of this compound and its derivatives make them interesting candidates for various applications in pharmaceutical development, particularly in the design of prodrugs.

A prodrug is an inactive or less active molecule that is converted into an active drug within the body through metabolic processes. humanjournals.com This approach is often used to overcome undesirable drug properties, such as poor solubility, instability, or lack of target specificity. humanjournals.com Thioesters, like this compound, are frequently employed in the design of prodrugs for thiol-containing compounds. researchgate.net The thioester linkage can be cleaved by enzymes in the body, releasing the active thiol drug. researchgate.net

The success of a prodrug strategy relies on the careful selection of a "promoiety," the part of the molecule that is cleaved off to release the active drug. mdpi.com The choice of promoiety influences the absorption, distribution, metabolism, and excretion (ADME) of the drug. mdpi.com For example, ester and phosphate (B84403) groups are often rapidly cleaved, while amides are generally more stable. mdpi.com

The rationale for using a prodrug approach includes enhancing a drug's transport across biological membranes, improving its pharmacokinetic profile, and targeting specific tissues or cells to reduce systemic toxicity. centralasianstudies.org By modifying a parent drug into a prodrug, its physicochemical properties, such as lipophilicity, can be optimized to improve its passage through cellular membranes. nih.gov

Synthetic Intermediates for Active Pharmaceutical Ingredients (APIs)

This compound is recognized as a valuable building block in the field of organic synthesis. guidechem.comontosight.ai Its chemical structure, featuring a reactive thioester group, allows it to participate in a variety of chemical reactions, making it and related thioacetates useful intermediates in the synthesis of more complex molecules, including Active Pharmaceutical Ingredients (APIs). guidechem.comontosight.ai The thioacetate moiety serves as a protected thiol, which can be deprotected under specific conditions to reveal a thiol group, a key functional group in several pharmaceutical compounds.

The utility of the thioacetate functional group in medicinal chemistry is demonstrated in the synthesis of various therapeutic agents. For instance, S-aryl thioacetates are prepared from aryl halides and potassium thioacetate as key steps in the development of novel sulfone-containing dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes. researchgate.net Furthermore, thioacetate intermediates have been employed in the synthesis of β-lactam antibiotics, specifically in the creation of the penem (B1263517) side chain. acs.org These examples, while not involving this compound directly, highlight the established role of the thioacetate functional group as a crucial synthetic tool for building bioactive molecules.

Table 1: Examples of Thioacetate Intermediates in Pharmaceutical Synthesis

Thioacetate Intermediate Class Therapeutic Target / API Class Reference
S-Aryl Thioacetates DPP-IV Inhibitors researchgate.net
Thioacetate Derivatives β-Lactam Antibiotics (Penems) acs.org

Inhibitory Mechanisms (e.g., Polyphenol Oxidase Activity)

Research into the bioactive properties of this compound and related compounds has explored their potential as enzyme inhibitors. A significant area of this research focuses on the inhibition of polyphenol oxidase (PPO), a key enzyme responsible for enzymatic browning in fruits and vegetables. researchgate.netftb.com.hr While direct studies on this compound are limited, extensive research on structurally similar compounds like S-ethyl thioacetate and S-furfuryl thioacetate provides a clear model for the inhibitory mechanism. researchgate.netresearchgate.netdntb.gov.ua

The inhibition of PPO by these thioacetates is a multi-faceted process:

Reversible Mixed-Type Inhibition: Kinetic studies reveal that these compounds act as reversible, mixed-type inhibitors of PPO. researchgate.netresearchgate.net This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, interfering with the catalytic process at different stages.

Chelation of Copper Ions: PPO is a copper-containing enzyme, with two copper ions (Cu²⁺) at its active site that are essential for its catalytic function. researchgate.net Thioacetates have been shown to chelate these Cu²⁺ ions. researchgate.netresearchgate.net By binding to the copper, the inhibitor effectively deactivates the enzyme. Research has shown that the addition of copper acetate can partially restore PPO activity after inhibition by a thioacetate, confirming the role of copper chelation in the mechanism. researchgate.net

Interaction with Enzyme Structure: Beyond interacting with the copper center, thioacetates also act on the amino acid residues of the PPO enzyme. researchgate.netresearchgate.net Molecular docking and spectral analysis have indicated that these inhibitors can induce conformational changes in the enzyme's secondary structure. Specifically, treatment with S-furfuryl thioacetate was found to cause a decrease in the α-helix content and an increase in the β-sheet content of PPO, altering its three-dimensional structure and thus its activity. researchgate.net

Table 2: Research Findings on PPO Inhibition by Related Thioacetate Compounds

Compound PPO Activity Reduction Inhibition Type Proposed Mechanism Reference
S-furfuryl thioacetate 91.77% at 0.07 mM Reversible mixed-type Chelates Cu²⁺, changes enzyme secondary structure researchgate.net

Material Science and Engineering Applications of S Propyl Thioacetate

Anchoring Groups for Gold Surfaces and Molecular Electronics

The development of molecular-scale electronics relies on the precise and stable connection of single molecules or molecular layers to conductive surfaces, most commonly gold. nih.gov Thiol groups (-SH) are known to form strong, stable, semi-covalent bonds with gold surfaces, making them ideal anchoring groups. nanopartz.com However, free thiols are susceptible to oxidation, which can lead to the formation of disulfides and complicate the formation of well-ordered self-assembled monolayers (SAMs).

S-Propyl thioacetate (B1230152) and other thioacetate derivatives provide an elegant solution to this problem. The thioacetate group serves as a stable, protecting group for the thiol functionality. researchgate.net This allows for easier handling and purification of precursor molecules. The active thiol anchor is generated in situ at the gold surface, either through base-catalyzed hydrolysis (e.g., with ammonium (B1175870) hydroxide) or other cleavage methods, leading to the formation of a highly ordered SAM. acs.orgkoreascience.kr This process is crucial for creating reproducible and robust molecule-electrode junctions for electronic devices. aps.org The use of thioacetate-terminated molecules has been shown to produce high-quality, close-packed monolayers, which is essential for minimizing defects and controlling the electronic properties of the interface. koreascience.kr

FeatureAdvantage of Using Thioacetate AnchorsSource
Stability Thioacetate group protects the reactive thiol from oxidation, simplifying synthesis and handling. researchgate.net
Purity Precursor molecules can be purified more easily, reducing contaminants that disrupt monolayer formation.
Controlled Assembly In situ deprotection allows for the controlled formation of dense, well-ordered SAMs on the gold surface. acs.orgkoreascience.kr
Versatility The strategy is applicable to a wide range of molecules for modifying electrode work functions and fabricating molecular electronic components. koreascience.kraps.org

Polymer Chemistry Applications

The thioacetate group is a valuable functional moiety in polymer chemistry, enabling the synthesis of novel materials and the modification of existing polymers to impart specific properties.

S-Propyl thioacetate and related thioacetate-containing monomers are employed in the synthesis of advanced functional polymers. These monomers can be incorporated into polymer backbones using various controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. warwick.ac.ukrsc.org This approach allows for the creation of well-defined polymers with pendant thioacetate groups distributed along the chain. warwick.ac.uk

The thioacetate groups serve as latent thiol functionalities. rug.nl Post-polymerization, these groups can be deprotected via aminolysis to reveal free thiol groups. rug.nl These resulting polythiols are highly reactive and can undergo further modifications, such as cross-linking reactions (e.g., thiol-Michael addition) to form single-chain polymer nanoparticles (SCNPs) or functionalized materials. rug.nl For instance, epoxy-functionalized porous polymer microspheres have been modified with thioacetic acid to create materials with a high adsorption capacity for heavy metal ions like copper. zju.edu.cn Thioacetate-based initiators have also been developed for the cationic ring-opening polymerization of 2-alkyloxazolines, yielding well-defined polymers with a single thiol group at the chain end after deprotection. researchgate.net

Polysiloxane elastomers are widely used for their flexibility and stability, but their low dielectric permittivity limits their use in applications like dielectric elastomer actuators (DEAs), or "artificial muscles." connectedpapers.comresearchgate.net Introducing polar groups can enhance their electromechanical sensitivity.

Researchers have successfully modified polymethylvinylsiloxane through a UV-initiated thiol-ene reaction with thioacetic acid. connectedpapers.comresearchgate.net This process grafts thioacetic groups onto the polysiloxane backbone. The resulting thioether linkage and the polar carbonyl group from the thioacetate increase the polymer's dielectric permittivity. These modified polymers were then cross-linked to form elastomer films. The study demonstrated that increasing the concentration of these polar groups significantly enhances the material's performance in actuator applications, allowing for large actuation strains at lower electric fields. connectedpapers.comresearchgate.net

MaterialThioacetic Acid Content (mol%)Young's Modulus (MPa)Dielectric Permittivity (ε') at 1 HzMax. Lateral Actuation Strain (%) at 21.5 V/μm
A 300.284.34.7
B 500.355.38.2
C 700.456.512.8
Data derived from research on polysiloxane elastomers modified with thioacetic groups. researchgate.net

The thioester bond in this compound can be susceptible to hydrolysis under specific pH conditions, a property that can be harnessed to create pH-responsive materials. jst.go.jp This is particularly evident in surfactant systems where the headgroup or side chain contains a thioacetate moiety.

A study on cationic surfactants with a propylthioacetate side chain demonstrated this pH-responsive behavior. jst.go.jp In alkaline solutions (high pH), the thioacetate group undergoes hydrolysis. acs.orgjst.go.jp This chemical transformation cleaves the thioacetate, generating a thiol surfactant. The newly formed thiol is then readily oxidized in the presence of air to form a disulfide-linked "gemini" surfactant, which has a distinctly different molecular structure and aggregation behavior. jst.go.jp This pH-triggered conversion from a single-tailed surfactant to a double-tailed gemini (B1671429) surfactant represents a mechanism for creating smart materials that can change their supramolecular structure in response to environmental pH changes. jst.go.jp This principle has also been explored in the development of pH-triggered hydrogels, where thiol-thioester exchange reactions act as the responsive mechanism for network formation. researchgate.net

Modification of Polysiloxane Elastomers

Supramolecular Chemistry and Aggregation Behavior

The incorporation of this compound functionalities into amphiphilic molecules, such as surfactants, significantly influences their self-assembly and aggregation in solution. jst.go.jp Supramolecular chemistry studies how these molecules interact and organize into larger structures like micelles. mun.ca

Research on a series of cationic surfactants with the structure [CnH2n+1N(CH3)2(CH2)3SCOCH3]Cl, which includes a propylthioacetate group, has provided detailed insights into their aggregation behavior. jst.go.jp The presence of the thioacetate group in the hydrophobic tail was found to alter the surfactant's properties compared to standard quaternary ammonium surfactants. Specifically, these thioacetate-containing surfactants exhibit a lower critical micelle concentration (CMC), which is the concentration at which surfactants begin to form micelles. This indicates a greater tendency for self-assembly. The study utilized techniques like conductivity, fluorescence, and dynamic light scattering to characterize the micelles formed by these novel surfactants. jst.go.jp

Surfactant (Cn3SAc)Alkyl Chain Length (n)Critical Micelle Concentration (CMC) (mM)
C12 128.8
C14 142.2
C16 160.59
Data for cationic surfactants containing a propylthioacetate side chain in aqueous solution. jst.go.jp

This behavior underscores the role of the this compound group in modulating intermolecular forces and driving the formation of complex supramolecular assemblies. jst.go.jp

Environmental and Toxicological Considerations in Advanced Research

Metabolic Lability and Endogenous Thiol Interactions

S-Propyl thioacetate (B1230152), a member of the thioester class of organic compounds, is characterized by its metabolic lability. mhlw.go.jpresearchgate.net The thioester group (—S—CO—) is susceptible to hydrolysis, a reaction that breaks the ester bond. mhlw.go.jpharvard.edu This process is thermodynamically favorable and can occur under physiological conditions, yielding a thiol (propanethiol) and acetic acid. harvard.edu The rate of hydrolysis is influenced by pH. harvard.edu

Once formed, the resulting thiol can participate in various metabolic pathways. mhlw.go.jp A key interaction is with endogenous thiols, which are organic compounds containing a sulfhydryl (-SH) group that are naturally present in biological systems. mhlw.go.jpinchem.org Prominent examples of endogenous thiols include the amino acid cysteine and the tripeptide glutathione (B108866). mhlw.go.jpresearchgate.net Thiols are known to react with other thiols, such as those generated from the metabolism of S-propyl thioacetate, in reactions known as thiol-disulfide exchange. nih.gov This reactivity is a crucial aspect of its toxicological profile, as it can alter the state of endogenous thiol pools. mhlw.go.jpinchem.org The metabolic breakdown can also involve S-methylation catalyzed by enzymes like thiol S-methyltransferase, leading to metabolites that are subsequently oxidized and excreted. mhlw.go.jp

Metabolic Process Description Key Interacting Molecules
Hydrolysis The primary breakdown pathway for this compound, cleaving the thioester bond. mhlw.go.jpharvard.eduWater
Thiol Formation Hydrolysis results in the formation of propanethiol and acetic acid. harvard.eduPropanethiol, Acetic Acid
Endogenous Thiol Interaction The metabolically generated propanethiol can react with naturally occurring thiols in the body. mhlw.go.jpinchem.orgCysteine, Glutathione
S-Methylation A pathway for metabolizing the resulting thiol, catalyzed by microsomal and cytosolic enzymes. mhlw.go.jpS-adenosyl-L-methionine

Formation of Disulfide Bonds with Endogenous Thiols

A significant consequence of the metabolic release of propanethiol from this compound is its propensity to form disulfide bonds (–S–S–) with endogenous thiols. mhlw.go.jpinchem.org This occurs through a thiol-disulfide exchange reaction, where the thiol group of propanethiol reacts with a thiol group from an endogenous molecule like cysteine or glutathione, or with a disulfide bond on a larger macromolecule. mhlw.go.jpnih.gov

The formation of these mixed disulfides, such as a propyl-cysteine disulfide, represents a mechanism by which the xenobiotic substance is conjugated. mhlw.go.jpinchem.org This process can alter the structure and function of the endogenous molecule. nih.gov For instance, disulfide bond formation with cysteine may lead to a conjugate that can be excreted in the urine. mhlw.go.jpinchem.org However, if the disulfide bond forms with a thiol group on a critical protein, such as an enzyme, it can lead to a delay in elimination and potential biological effects, including the inhibition of that protein's function. mhlw.go.jpinchem.org This dynamic interplay between the formation and reduction of disulfide bonds is a fundamental switching mechanism in cellular signaling and redox regulation. nih.gov

Interaction Endogenous Thiol Outcome Significance
Mixed Disulfide Formation CysteineFormation of a xenobiotic cysteine disulfide. mhlw.go.jpinchem.orgFacilitates excretion via urine. mhlw.go.jpinchem.org
Mixed Disulfide Formation GlutathioneFormation of a glutathione conjugate. mhlw.go.jpresearchgate.netCan be a detoxification pathway or lead to further reactive species. nih.gov
Macromolecule Interaction Protein Thiol GroupsFormation of a disulfide bond with a protein. mhlw.go.jpinchem.orgCan alter protein structure and function, potentially leading to enzyme inhibition. inchem.org

Enzyme Inhibition Mechanisms

The interaction of this compound's metabolites with proteins can lead to enzyme inhibition. inchem.org A primary mechanism for this is the formation of disulfide bonds with sulfhydryl groups present in the active or allosteric sites of enzymes, particularly cysteine proteases. inchem.org Papain, a well-studied cysteine protease, relies on a critical cysteine residue in its active site for catalytic activity. The formation of a mixed disulfide at this site would block its function. scielo.br

Enzyme inhibition can be broadly categorized, and the specific type depends on how the inhibitor interacts with the enzyme. labce.comnumberanalytics.combgc.ac.in

Competitive Inhibition: An inhibitor structurally similar to the substrate competes for the same active site. labce.comnumberanalytics.com

Non-competitive Inhibition: The inhibitor binds to an allosteric (different) site on the enzyme, changing the conformation of the active site and preventing the substrate from binding effectively. labce.comnumberanalytics.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the reaction from completing. labce.comnumberanalytics.com

The formation of a disulfide bond between a metabolite of this compound and an enzyme could result in any of these inhibition types, depending on the specific enzyme and the location of the target thiol group. This covalent modification can be reversible or irreversible. bgc.ac.in The formation of disulfides with endogenous macromolecules is a potential cause of toxicity, as it can disrupt normal cellular processes by inhibiting critical enzymes. inchem.org

Inhibition Type Mechanism of Action Relevance to Thiol Interactions
Competitive Inhibitor binds to the active site, blocking the substrate. numberanalytics.comA metabolite could potentially bind to the active site of a thiol-dependent enzyme.
Non-competitive Inhibitor binds to an allosteric site, altering the enzyme's shape. numberanalytics.comCovalent modification of a non-active site cysteine residue could induce conformational changes. bgc.ac.in
Uncompetitive Inhibitor binds only to the enzyme-substrate complex. numberanalytics.comA metabolite could stabilize the enzyme-substrate complex in an inactive form.
Irreversible Inhibitor forms a strong, often covalent, bond with the enzyme, permanently deactivating it. bgc.ac.inStrong disulfide bond formation at a critical site could lead to irreversible inhibition. inchem.org

Impact on Unscheduled DNA Synthesis

Unscheduled DNA synthesis (UDS) is a key process of DNA repair that occurs outside of the normal S-phase of the cell cycle. nih.gov It is used as an indicator of genotoxicity, as an increase in UDS suggests that a substance has caused DNA damage which the cell is actively trying to repair. nih.govoecd.org The UDS assay measures the incorporation of labeled thymidine (B127349) into the DNA of non-dividing cells. nih.gov

There is limited direct research available on the specific impact of this compound on unscheduled DNA synthesis. However, data on structurally related compounds can provide some insight. For instance, a study on ethyl thioacetate, a close structural analog, did not find evidence of it causing an increase in UDS. core.ac.uk In contrast, other sulfur-containing compounds, such as diallyl trisulfide, have been shown to enhance UDS in rat hepatocytes when induced by known mutagens, suggesting a complex role for sulfur compounds in DNA damage and repair processes. inchem.org The potential for a substance to cause DNA damage is a critical toxicological endpoint, as such damage can lead to mutations and contribute to carcinogenesis if not properly repaired. nih.govnih.gov

Compound Structural Relation to this compound Finding on Unscheduled DNA Synthesis (UDS) Implication
Ethyl thioacetate Shorter alkyl chain (ethyl vs. propyl). inchem.orgDid not produce an increase in UDS in human epithelial cells. core.ac.ukSuggests that simple alkyl thioacetates may have a low potential for causing DNA damage that would trigger UDS.
Diallyl trisulfide Contains a trisulfide bond; metabolizes to a thiol (allyl thiol). inchem.orgEnhanced UDS in rat hepatocytes treated with known mutagens. inchem.orgIndicates that some sulfur compounds can modulate DNA repair, though the mechanism may differ significantly from that of thioacetates.

Q & A

Q. What are the established synthetic routes for S-Propyl thioacetate in laboratory settings?

this compound is commonly synthesized via nucleophilic substitution reactions. For example, potassium thioacetate reacts with propyl halides (e.g., propyl bromide) in anhydrous dimethylformamide (DMF) under nitrogen atmosphere to prevent oxidation. Post-synthesis purification typically involves fractional distillation due to its boiling point range of 137–141°C . Alternative routes include transesterification of methyl thioacetate with propanol under acidic catalysis.

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Key techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): For purity assessment and quantification .
  • Nuclear Magnetic Resonance (NMR): ¹H NMR (δ ~2.35 ppm for thioacetate methyl group; δ ~1.6–3.0 ppm for propyl chain) and ¹³C NMR (C=O at ~195 ppm) for structural confirmation .
  • Infrared Spectroscopy (IR): Strong absorption at ~1680–1700 cm⁻¹ for the thioester carbonyl group .
  • Refractometry: Refractive index ~1.460 (validates purity) .

Q. What are critical safety considerations when handling this compound?

  • Flammability: Low flash point (~36°C) necessitates ignition source avoidance .
  • Ventilation: Use fume hoods due to potential respiratory irritancy .
  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and flame-retardant lab coats .
  • Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., boiling point variations)?

Discrepancies in literature values (e.g., 137–139°C vs. 141.38°C for boiling point) may arise from:

  • Measurement conditions: Atmospheric vs. reduced pressure distillation .
  • Purity: Impurities (e.g., residual solvents) alter boiling points; validate via GC-MS .
  • Instrument calibration: Ensure thermocouples and pressure sensors are calibrated .

Q. What experimental strategies optimize thiol group generation from this compound?

Deprotection of the thioacetate group to free thiols can be achieved using:

  • Hydrazine monohydrate: React in deaerated DMF at 0–5°C to minimize disulfide formation. Monitor progress via thin-layer chromatography (TLC) with ninhydrin staining .
  • Enzymatic cleavage: Lipases or esterases under mild aqueous conditions (pH 7–8) for biocompatible applications .

Q. How should researchers design mutagenicity studies for this compound?

Follow protocols from the Research Institute for Fragrance Materials (RIFM):

  • In vitro micronucleus assay: Use human peripheral blood lymphocytes or reconstructed skin models (e.g., EpiDerm™) .
  • Dose selection: Base on OECD guidelines (e.g., 0.1–100 µg/mL) with positive controls (e.g., mitomycin C) .
  • Data interpretation: Compare with structural analogs (e.g., furfuryl thioacetate) to assess reactivity trends .

Q. What computational methods predict this compound's reactivity in different solvent systems?

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Solvent modeling: Use polarizable continuum models (PCM) to simulate solvent effects on reaction kinetics .
  • Molecular dynamics (MD): Analyze diffusion coefficients in hydrophobic vs. hydrophilic solvents .

Q. How can researchers address challenges in quantifying trace degradation products of this compound?

  • Analytical workflows:
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Use multiple reaction monitoring (MRM) for sulfoxide/sulfone derivatives .
  • Isotope dilution: Deuterated internal standards improve quantification accuracy .
    • Degradation studies: Accelerate under controlled oxidative conditions (e.g., H₂O₂/UV light) to identify stable metabolites .

Methodological Best Practices

  • Synthetic reproducibility: Always report solvent drying methods (e.g., molecular sieves for DMF) and reaction atmosphere (N₂/Ar) .
  • Data validation: Cross-reference NMR/IR results with computational simulations (e.g., ACD/Labs or ChemDraw predictions) .
  • Ethical compliance: For biological studies, include Institutional Review Board (IRB) approval codes and cytotoxicity thresholds in methodologies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.